3-Dimethylphosphorylazetidine;hydrochloride

Description

Molecular Architecture and Stereochemical Features

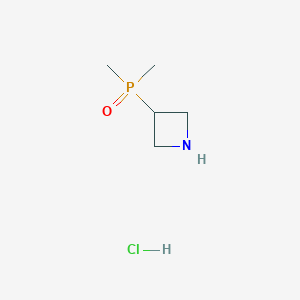

3-Dimethylphosphorylazetidine hydrochloride (C₅H₁₃ClNOP) features a four-membered azetidine ring (azacyclobutane) with a dimethylphosphoryl group (-PO(CH₃)₂) substituted at the 3-position and a protonated nitrogen forming a hydrochloride salt (Figure 1). The azetidine ring adopts a puckered conformation to alleviate angle strain, with bond angles deviating from the ideal 90° for a planar square. The nitrogen atom in the ring is sp³-hybridized, bonded to two methylene groups, one phosphoryl-bearing carbon, and a chloride ion via ionic interaction.

The dimethylphosphoryl group introduces steric and electronic effects. The phosphorus atom adopts a tetrahedral geometry, with P=O bond lengths typically ~1.48 Å and P-C bonds ~1.80 Å, consistent with phosphoryl-containing heterocycles. The substituent’s electron-withdrawing nature polarizes the azetidine ring, increasing the nitrogen’s acidity and stabilizing the protonated form in the hydrochloride salt.

Table 1: Key Structural Parameters of 3-Dimethylphosphorylazetidine Hydrochloride

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₅H₁₃ClNOP |

| Hybridization (N) | sp³ |

| Ring Puckering Angle | ~20° (estimated) |

| P=O Bond Length | 1.48 Å (reference) |

| P-C Bond Length | 1.80 Å (reference) |

Properties

IUPAC Name |

3-dimethylphosphorylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHTXOWQDZHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylazetidine;hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylazetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while reduction can produce phosphoryl-reduced compounds .

Scientific Research Applications

3-Dimethylphosphorylazetidine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phosphoryl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Observations:

This could enhance its utility in catalysis or targeted drug delivery . Sulfonyl vs. Phosphoryl: The sulfonyl group in 3-methanesulfonylazetidine (electron-withdrawing) may confer greater acidity and stability compared to the phosphoryl group, which is bulkier and more polar . Fluorine Substituents: Fluorinated analogs (e.g., 3-fluoroazetidine) exhibit higher lipophilicity, improving blood-brain barrier penetration, but may reduce solubility in aqueous systems .

Synthetic Accessibility :

- Methyl- and fluorine-substituted azetidines are often synthesized via nucleophilic substitution or cyclization reactions. In contrast, phosphorylated derivatives like 3-dimethylphosphorylazetidine likely require specialized phosphorylation steps, as seen in methylphosphonic dichloride-based syntheses (e.g., Scheme 1 in ) .

Toxicity and Stability: Limited toxicity data exist for 3-dimethylphosphorylazetidine, but azetidine derivatives generally show lower toxicity compared to larger heterocycles. Hydrochloride salts typically enhance stability; for example, 3-fluoro deschloroketamine hydrochloride remains stable for ≥5 years at -20°C, suggesting similar storage conditions for the target compound .

Biological Activity

Overview

3-Dimethylphosphorylazetidine;hydrochloride is a chemical compound classified as an azetidine, which is a four-membered nitrogen-containing heterocycle. The compound features a dimethylphosphoryl group attached to the azetidine ring, contributing to its unique biological properties. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C5H12ClN2O2P

- Molecular Weight : 198.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The phosphoryl group is believed to play a crucial role in modulating enzyme activity, potentially affecting various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticholinesterase Activity : The compound has been studied for its ability to inhibit acetylcholinesterase, which may have implications in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities against certain bacterial strains.

- Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound:

-

Anticholinesterase Activity Study :

- Objective : To assess the inhibitory effect on acetylcholinesterase.

- Method : Enzyme assays were conducted using varying concentrations of the compound.

- Results : Significant inhibition was observed at higher concentrations, suggesting potential therapeutic applications in neurodegenerative conditions.

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy against bacterial pathogens.

- Method : Disc diffusion method was employed against multiple strains.

- Results : Moderate inhibition zones were noted for certain bacteria, indicating potential as an antimicrobial agent.

-

Cytotoxicity Assay on Cancer Cell Lines :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity, warranting further investigation for anticancer properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other azetidines and related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,3,3-Trimethylazetidine | Anticholinesterase | Inhibition of acetylcholinesterase |

| N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Antimicrobial | Disruption of bacterial cell walls |

| 1-Arenesulfonylazetidines | Cytotoxic | Induction of apoptosis in cancer cells |

Q & A

Q. How can in vitro release kinetics of 3-Dimethylphosphorylazetidine hydrochloride be modeled for sustained-release formulations?

- Methodological Answer : Use USP dissolution apparatus (e.g., paddle method at 50 rpm) with phosphate buffer (pH 6.8). Analyze release data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models . For example, hydroxyzine hydrochloride FDTs (Fast Dissolving Tablets) showed Higuchi diffusion kinetics (R² > 0.98) . Disintegration time (<30 seconds) and friability (<1%) are critical quality attributes .

Q. What strategies mitigate viscosity challenges in liquid formulations containing 3-Dimethylphosphorylazetidine hydrochloride?

- Methodological Answer : Incorporate viscosity-reducing excipients like benzenesulfonic acid or pyridoxine hydrochloride, validated in protein formulations . Rheological studies (shear rate vs. viscosity) can identify optimal concentrations. For example, pyridoxine hydrochloride reduced viscosity by 40% in vaccine manufacturing . Compatibility testing with surfactants (e.g., polysorbate 80) ensures stability.

Q. How do structural modifications of 3-Dimethylphosphorylazetidine hydrochloride influence its interaction with neuronal receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to targets like GABA receptors. In vitro assays using SH-SY5Y cells can quantify IC₅₀ values for receptor inhibition, following protocols for benzodiazepine derivatives . Radioligand binding assays (e.g., ³H-flunitrazepam displacement) validate interactions .

Q. What experimental designs address contradictory data in the degradation pathways of 3-Dimethylphosphorylazetidine hydrochloride?

- Methodological Answer : Fractional factorial design (e.g., 2⁴ design) isolates variables like light, oxygen, and humidity. LC-MS identifies degradation products, while Arrhenius plots model temperature-dependent degradation rates . Contradictions between HPLC and spectrophotometric results require cross-validation using NMR for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.